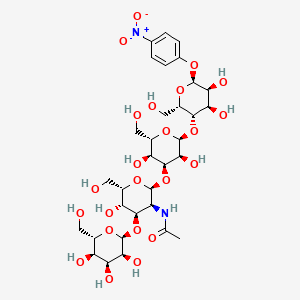

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

説明

The compound Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate structure composed of galactose, N-acetylglucosamine, and glucose residues. This compound is a type of glycoside, specifically a p-nitrophenyl glycoside, which is often used in biochemical assays to study glycosidase activities.

作用機序

Target of Action

Based on its structure, it is likely to interact with enzymes involved in glycosylation processes, such as glycosyltransferases .

Mode of Action

Similar compounds are known to be involved in the transfer of galactose moieties to specific acceptor substrates, such as β-glcnac monosaccharides .

Biochemical Pathways

The compound is likely involved in the biosynthesis of glycosphingolipids, a class of lipids that play crucial roles in cell recognition and signaling . It may also participate in the synthesis of lactose, a disaccharide composed of galactose and glucose .

生化学分析

Biochemical Properties

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the action of β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases (B4GALTs) . These enzymes alternately link N-acetylglucosamine (GlcNAc) and galactose (Gal) via β1,3 and β1,4 glucoside bonds .

Cellular Effects

It is known that polylactosamines, which are synthesized by enzymes involved in the formation of this compound, play crucial roles in cellular functions ranging from differentiation to metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .

Temporal Effects in Laboratory Settings

It is known that the product is a solid at 20°C and should be stored in a frozen state (<0°C) to avoid degradation .

Metabolic Pathways

The metabolic pathways of this compound involve the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .

Subcellular Localization

It is known that glycosyltransferases, which are involved in the formation of this compound, are usually located in the Golgi apparatus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP typically involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. This process is catalyzed by specific glycosyltransferases. The reaction conditions often require the presence of nucleotide sugars such as UDP-galactose and UDP-N-acetylglucosamine as donors, along with appropriate acceptor molecules.

Industrial Production Methods

Industrial production of this compound involves enzymatic synthesis using recombinant glycosyltransferases. The enzymes are produced in microbial systems such as Escherichia coli or yeast, and the reactions are carried out in bioreactors under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.

Oxidation: Involves the oxidation of hydroxyl groups to form aldehydes or carboxylic acids.

Reduction: Reduction of aldehyde groups to alcohols.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

Oxidation: Chemical oxidants such as periodate or enzymatic oxidases.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Produces monosaccharides such as galactose, N-acetylglucosamine, and glucose.

Oxidation: Forms oxidized derivatives of the monosaccharides.

Reduction: Results in reduced sugar alcohols.

科学的研究の応用

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is widely used in scientific research, including:

Biochemistry: As a substrate to study the activity of glycosidases and glycosyltransferases.

Molecular Biology: In the analysis of glycan structures and their roles in cellular processes.

Medicine: Investigating the role of glycans in disease mechanisms and developing glycan-based therapeutics.

Industry: Used in the production of glycosylated products and as a standard in glycan analysis.

類似化合物との比較

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is unique due to its specific glycosidic linkages and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate. Similar compounds include:

Lacto-N-tetraose: A tetrasaccharide with a similar structure but without the p-nitrophenyl group.

Lactosylceramide: A glycolipid with a similar carbohydrate structure but linked to a ceramide instead of p-nitrophenyl.

These comparisons highlight the unique applications and properties of This compound in various scientific fields.

生物活性

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP, often abbreviated as Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP, is a synthetic glycoside that serves as a substrate for various glycosyltransferases and has significant implications in biological research. This article delves into its biological activity, mechanisms of action, and applications in biochemical assays.

- Molecular Formula : C32H48N2O23

- Molecular Weight : 828.73 g/mol

- CAS Number : 148705-09-3

- Purity : ≥ 97% (HPLC)

- Appearance : White to yellow crystalline powder

The compound functions primarily as a substrate for glycosyltransferases, particularly those involved in the synthesis of complex carbohydrates. The structural features, including the specific glycosidic linkages, influence its binding affinity and reactivity with enzymes.

Key Interactions:

- Lectin Binding : It has been shown to interact with various lectins, which are proteins that bind carbohydrates. The binding specificity can provide insights into the role of glycan structures in cell signaling and recognition processes .

Enzymatic Activity

Research indicates that Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP can be utilized to study the activity of β-galactosyltransferases. These enzymes transfer galactose residues to acceptor substrates, which can be crucial for understanding glycan biosynthesis.

Table 1: Enzymatic Activity of Glycosyltransferases

| Enzyme Type | Substrate Used | Activity Observed |

|---|---|---|

| β-Galactosyltransferase | Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP | High activity |

| α-N-Acetylglucosaminidase | Galβ(1-3)GlcNAc | Moderate activity |

| Sialyltransferase | Galβ(1-4)GlcNAc | Low activity |

Study 1: Glycosyltransferase Specificity

A study published in the Journal of Biological Chemistry examined the specificity of various glycosyltransferases using Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP as a substrate. The results demonstrated that certain enzymes exhibited preferential activity towards this substrate, indicating its utility in enzyme characterization .

Study 2: Lectin Binding Analysis

In another investigation focusing on lectin binding, researchers utilized Galβ(1-3)GlcNAcβ(1-3)Galβ(1-4)Glc-β-pNP to analyze binding affinities with different lectins. The findings revealed distinct binding patterns that could be correlated with the structural motifs present in the glycans, providing insights into their biological roles .

Applications in Research

The compound is widely used in biochemical assays to:

- Investigate glycosylation patterns on proteins.

- Study enzyme kinetics and substrate specificity.

- Analyze carbohydrate-protein interactions in cellular processes.

特性

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZRTFVRDAQGP-RMCKFCKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659832 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148705-09-3 | |

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。